2-Chloro-4-methyl-5-nitropyridine is a heterocyclic aromatic compound with potential applications in various scientific research fields. Its synthesis has been reported in several publications, utilizing different methods like nitration of 2-chloro-4-methylaniline followed by subsequent ring closure []. Characterization of the synthesized compound is typically performed using techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm its structure and purity [].
While there is limited information readily available on specific research applications of 2-Chloro-4-methyl-5-nitropyridine, its chemical structure suggests potential exploration in various areas:
2-Chloro-4-methyl-5-nitropyridine is a heterocyclic aromatic compound characterized by a six-membered pyridine ring that contains one nitrogen atom. The chlorine atom is located at the second position, the methyl group at the fourth position, and the nitro group at the fifth position of the ring. This specific arrangement of functional groups influences its reactivity and potential interactions with other molecules. The molecular formula of 2-chloro-4-methyl-5-nitropyridine is C₆H₅ClN₂O₂, with a molecular weight of approximately 172.57 g/mol .
Currently, there is no scientific literature available on the mechanism of action of 2-chloro-4-methyl-5-nitropyridine in any biological system.
Several methods have been reported for synthesizing 2-chloro-4-methyl-5-nitropyridine:
While specific applications are not extensively documented, 2-chloro-4-methyl-5-nitropyridine's structure suggests potential uses in:
Several compounds share structural similarities with 2-chloro-4-methyl-5-nitropyridine:
Compound Name | Similarity | Key Features |
---|---|---|
2-Chloro-5-nitro-4-(trifluoromethyl)pyridine | 0.87 | Contains trifluoromethyl group instead of methyl |
6-Chloro-2-methyl-3-nitropyridine | 0.81 | Different positioning of chlorine and nitro groups |
2-Chloro-5-nitropyridin-4-amine | 0.77 | Amine functional group at the fourth position |
4-Methyl-5-nitropyridin-2-amine | 0.81 | Amino group at the second position |
These compounds exhibit varying biological activities and chemical reactivities due to differences in their substituents and positions on the pyridine ring, highlighting the uniqueness of 2-chloro-4-methyl-5-nitropyridine within this class .
2-Chloro-4-methyl-5-nitropyridine represents a substituted pyridine derivative classified within the broader category of halogenated nitropyridines. The compound carries the Chemical Abstracts Service number 23056-33-9 and possesses the molecular formula C₆H₅ClN₂O₂ with a molecular weight of 172.57 atomic mass units. The systematic nomenclature identifies this molecule as 2-chloro-4-methyl-5-nitropyridine, though alternative naming conventions include 2-chloro-5-nitro-4-picoline and 5-nitro-2-chloro-4-picoline, reflecting the historical terminology for methylated pyridine derivatives. The structural representation through Simplified Molecular Input Line Entry System notation is CC1=CC(Cl)=NC=C1N(=O)=O, which clearly delineates the substitution pattern on the six-membered aromatic heterocycle.
The compound exhibits distinctive physical properties that facilitate its identification and handling in laboratory settings. The crystalline solid appears as light cream to light brown colored material with a melting point range of 37-39°C, though more precise measurements indicate a melting point of 38°C. Under reduced pressure conditions of 5 millimeters of mercury, the compound demonstrates a boiling point of 91°C, while maintaining a flash point of 113°C under standard atmospheric conditions. The density is estimated at approximately 1.561 grams per cubic centimeter, and the refractive index is calculated at 1.587, both values representing theoretical estimates based on molecular structure. These physical characteristics align with typical properties observed in halogenated nitropyridine derivatives and contribute to the compound's stability under standard storage conditions.
The development of nitropyridine chemistry traces its origins to the fundamental challenges encountered in direct nitration of pyridine derivatives, which historically proved to be significantly more difficult than nitration of benzene compounds. Early investigations revealed that direct nitration of pyridine proceeded sluggishly due to the decreased electron density in the aromatic system caused by the electronegative nitrogen atom. This understanding led to the development of alternative synthetic strategies, including the use of specialized nitrating agents such as nitronium tetrafluoroborate, which enabled the preparation of nitropyridine derivatives through modified reaction conditions.
The evolution of synthetic methodologies for halogenated nitropyridines, including 2-chloro-4-methyl-5-nitropyridine, reflects broader advances in heterocyclic chemistry during the late twentieth and early twenty-first centuries. Research conducted at institutions such as the Norwegian University of Science and Technology contributed significantly to understanding the reactivity patterns of nitropyridine derivatives and their applications in forming complex heterocyclic structures. These investigations demonstrated that nitropyridines could serve as substrates for the formation of novel bis- and tris-heterocyclic compounds, expanding the scope of accessible molecular architectures through strategic utilization of the nitro group's electron-withdrawing properties.
The historical development of synthetic routes to 2-chloro-4-methyl-5-nitropyridine specifically reflects the challenges associated with regioselective functionalization of pyridine rings. Traditional approaches required multi-step sequences involving careful control of reaction conditions to achieve the desired substitution pattern. However, advances in understanding pyridine reactivity led to more efficient synthetic pathways, including the development of one-pot methodologies that streamline the preparation process while maintaining high yields and selectivity. These historical developments established the foundation for contemporary applications of 2-chloro-4-methyl-5-nitropyridine in advanced synthetic organic chemistry.
2-Chloro-4-methyl-5-nitropyridine occupies a strategically important position in synthetic organic chemistry due to its unique combination of reactive functional groups that enable diverse chemical transformations. The presence of both the chloro substituent at the 2-position and the nitro group at the 5-position creates complementary reactivity patterns that facilitate nucleophilic substitution reactions and subsequent cyclization processes. The chlorine atom serves as an excellent leaving group for nucleophilic displacement reactions, while the nitro group provides an electron-withdrawing influence that activates the pyridine ring toward nucleophilic attack at specific positions.
The compound's utility extends to the synthesis of complex heterocyclic structures, particularly in the preparation of fused ring systems and multi-heterocyclic architectures. Research has demonstrated that appropriately substituted pyridyl compounds, including derivatives of 2-chloro-4-methyl-5-nitropyridine, can undergo Friedländer condensation reactions to generate various 1,7-naphthyridine structures. Additionally, the compound serves as a precursor for the formation of novel β-carboline analogues and fused azacinnolines through Suzuki coupling reactions followed by cyclization approaches. These applications highlight the compound's versatility as a building block for constructing diverse molecular frameworks with potential applications in medicinal chemistry and materials science.
The methodological significance of 2-chloro-4-methyl-5-nitropyridine is further emphasized by its role in developing new synthetic methodologies. The compound has been utilized in investigations of pyridyl nitrene chemistry, leading to the discovery of novel ring-opening and ring-contraction reactions that produce 4-isocyanobut-2-enenitrile and 3-cyanopyrrole products. These findings have expanded the understanding of heterocyclic reactivity patterns and provided new tools for synthetic chemists seeking to access previously challenging molecular targets. The compound's well-defined properties and reliable synthetic accessibility make it an ideal substrate for exploring new reaction conditions and developing scalable synthetic processes.
Contemporary research involving 2-chloro-4-methyl-5-nitropyridine encompasses a broad spectrum of synthetic methodologies and applications, reflecting the compound's versatility as a synthetic intermediate. Recent patent literature describes innovative approaches to the synthesis of related chloronitropyridine derivatives, including 2-chloro-5-nitropyridine, through multi-step sequences involving hydroxylation and chlorination reactions. These methodologies emphasize the importance of controlled reaction conditions and careful optimization of synthetic parameters to achieve high yields and selectivity in the preparation of target compounds.
The methodological framework for utilizing 2-chloro-4-methyl-5-nitropyridine in synthetic applications typically involves its transformation through nucleophilic substitution reactions, where the chlorine atom is displaced by various nucleophiles to generate functionalized pyridine derivatives. Research has established that these reactions proceed most efficiently under conditions that promote nucleophilic attack while minimizing side reactions. The electron-withdrawing nature of both the nitro group and the pyridine nitrogen facilitates these transformations by stabilizing the intermediate complexes formed during the substitution process.
Advanced synthetic applications of 2-chloro-4-methyl-5-nitropyridine include its use in the preparation of pyridine-fused tris-heterocycles, such as pyrido[4,3-e]pyrrolo-/pyrido[4,3-e]furano[2,3-c]pyridazines and pyrido[3,4-b]pyrrolo[3,2-d]pyrrole structures. These complex molecular architectures are accessible through sequential transformations that exploit the compound's multiple reactive sites. The research methodology typically involves careful selection of reaction conditions, including temperature control, solvent selection, and catalyst choice, to ensure high selectivity and yield in the formation of the desired products.
Synthetic Application | Methodology | Target Products | Research Focus |
---|---|---|---|
Nucleophilic Substitution | Chlorine displacement | Functionalized pyridines | Reaction optimization |
Heterocycle Formation | Cyclization reactions | Fused ring systems | New synthetic routes |
Complex Architecture Synthesis | Multi-step sequences | Tris-heterocycles | Advanced applications |
Methodological Development | Reaction condition studies | Various derivatives | Process improvement |
2-Chloro-4-methyl-5-nitropyridine is a heterocyclic aromatic compound characterized by a six-membered pyridine ring containing one nitrogen atom [1]. The molecular formula of this compound is C6H5ClN2O2 with a molecular weight of 172.57 g/mol [2]. The structure features a chlorine atom at the second position, a methyl group at the fourth position, and a nitro group at the fifth position of the pyridine ring [3]. This specific arrangement of functional groups significantly influences the compound's reactivity and potential interactions with other molecules .
The compound possesses a planar structure due to the aromatic nature of the pyridine ring, with the nitro group also lying in the same plane as the ring to maximize conjugation [5]. The methyl group at the fourth position introduces slight steric effects that can influence the overall molecular geometry [2]. The presence of the electronegative chlorine atom at position 2 and the electron-withdrawing nitro group at position 5 creates an electronic distribution that affects the reactivity of the molecule [3].
The structural representation of 2-Chloro-4-methyl-5-nitropyridine can be described using various chemical notations, including SMILES (CC1=CC(=NC=C1N+[O-])Cl) and InChI (InChI=1S/C6H5ClN2O2/c1-4-2-6(7)8-3-5(4)9(10)11/h2-3H,1H3), which provide standardized ways to represent its chemical structure [2] [8].
Property | Value |
---|---|
Molecular Formula | C6H5ClN2O2 |
Molecular Weight | 172.57 g/mol |
IUPAC Name | 2-chloro-4-methyl-5-nitropyridine |
CAS Number | 23056-33-9 |
SMILES | CC1=CC(=NC=C1N+[O-])Cl |
InChI | InChI=1S/C6H5ClN2O2/c1-4-2-6(7)8-3-5(4)9(10)11/h2-3H,1H3 |
InChIKey | HWZUMEVIIGNXGM-UHFFFAOYSA-N |
The bond parameters of 2-Chloro-4-methyl-5-nitropyridine reflect its aromatic character and the influence of its substituents [5]. The carbon-carbon bonds within the pyridine ring typically range from 1.38 to 1.40 Å in length, consistent with the aromatic nature of the compound [5] [6]. The carbon-nitrogen bonds in the ring are generally shorter, ranging from 1.33 to 1.36 Å, due to the partial double bond character resulting from the aromatic system [7].
The carbon-chlorine bond at position 2 is significantly longer, with an estimated length of 1.73 to 1.75 Å, reflecting the larger atomic radius of chlorine [7]. The bond connecting the methyl group to the pyridine ring (C-CH3) typically measures between 1.50 and 1.52 Å, characteristic of a single bond between sp2 and sp3 hybridized carbon atoms [8]. The carbon-nitro group bond (C-NO2) at position 5 has an approximate length of 1.46 to 1.48 Å, while the nitrogen-oxygen bonds within the nitro group are shorter at about 1.22 to 1.24 Å due to their partial double bond character [9].
The bond angles within the pyridine ring generally conform to the expected values for aromatic systems [10]. The carbon-carbon-carbon (C-C-C) angles in the ring typically range from 118° to 122°, while the carbon-nitrogen-carbon (C-N-C) angles are slightly smaller, ranging from 116° to 120° [11]. The angles involving the substituents, such as C-C-Cl, C-C-CH3, and C-C-NO2, generally fall within the range of 118° to 122° [12]. The oxygen-nitrogen-oxygen (O-N-O) angle in the nitro group is typically larger, ranging from 124° to 128°, due to repulsion between the electronegative oxygen atoms [13].
Bond Type | Typical Length (Å) |
---|---|
C-C (aromatic) | 1.39 ± 0.02 |
C-N (aromatic) | 1.34 ± 0.02 |
C-Cl | 1.74 ± 0.02 |
C-CH3 (sp3-sp2) | 1.51 ± 0.02 |
C-NO2 | 1.47 ± 0.02 |
N-O (nitro) | 1.22 ± 0.02 |
N=O (nitro) | 1.21 ± 0.02 |
Angle Type | Typical Angle (°) |
---|---|
C-C-C (aromatic ring) | 120 ± 2 |
C-N-C (aromatic ring) | 117 ± 2 |
C-C-Cl | 120 ± 2 |
C-C-CH3 | 120 ± 2 |
C-C-NO2 | 118 ± 2 |
O-N-O (nitro group) | 125 ± 2 |
C-N-O (nitro group) | 118 ± 2 |
While specific crystallographic data for 2-Chloro-4-methyl-5-nitropyridine is limited in the literature, its crystal structure can be inferred based on similar pyridine derivatives [14]. The compound is expected to crystallize in a monoclinic crystal system, which is typical for substituted pyridines [15]. The most probable space group for this compound is P21/c, which is commonly observed in similar heterocyclic compounds [16].
The estimated unit cell parameters for 2-Chloro-4-methyl-5-nitropyridine include dimensions of approximately a = 7.5 Å, b = 12.0 Å, and c = 8.5 Å, with angles α = 90°, β ≈ 100°, and γ = 90° [17]. The unit cell is expected to contain four molecules (Z = 4), which is typical for compounds of this nature [18]. The calculated density of the crystal is approximately 1.56 g/cm³, based on the molecular weight and estimated unit cell volume [19].
In the crystal lattice, the molecules are likely arranged to optimize intermolecular interactions, including potential π-π stacking between the aromatic rings and dipole-dipole interactions involving the polar nitro and chlorine substituents [20]. The planar nature of the molecule facilitates efficient packing in the crystal structure [21]. Although specific hydrogen bonding is limited due to the absence of hydrogen bond donors in the molecule, weak interactions involving the nitro group oxygen atoms and aromatic hydrogen atoms may contribute to crystal stability [22].
Parameter | Estimated Value |
---|---|
Crystal System | Monoclinic (typical for substituted pyridines) |
Space Group | P21/c (common for similar compounds) |
Unit Cell Parameter a | 7.5 Å (estimated) |
Unit Cell Parameter b | 12.0 Å (estimated) |
Unit Cell Parameter c | 8.5 Å (estimated) |
Unit Cell Angle α | 90° |
Unit Cell Angle β | 100° (estimated) |
Unit Cell Angle γ | 90° |
Unit Cell Volume | 750 ų (estimated) |
Z (molecules per unit cell) | 4 |
Calculated Density | 1.56 g/cm³ (calculated) |
Crystal Habit | Prismatic or needle-like |
2-Chloro-4-methyl-5-nitropyridine exhibits a relatively low melting point, ranging from 37 to 39°C according to literature values [3]. This low melting point is consistent with the compound's molecular structure, which features a relatively small molecular weight and limited potential for strong intermolecular interactions [23]. The presence of the methyl group may disrupt efficient crystal packing, contributing to the low melting point [24].
The boiling point of 2-Chloro-4-methyl-5-nitropyridine is reported to be 91°C at a reduced pressure of 5 mmHg [3]. This value reflects the compound's moderate molecular weight and the presence of polar functional groups that contribute to intermolecular forces [25]. At standard atmospheric pressure, the boiling point would be significantly higher, but precise data is limited in the literature [26]. The relatively high boiling point compared to its melting point suggests that the compound transitions from a crystalline solid to a liquid state at a low temperature but requires substantially more energy to overcome the intermolecular forces in the liquid state to reach the gaseous phase [27].
The thermal properties of 2-Chloro-4-methyl-5-nitropyridine are influenced by its structural features, particularly the presence of the nitro group, which can engage in dipole-dipole interactions, and the aromatic ring system, which can participate in π-π stacking interactions in the liquid state [28]. These interactions contribute to the energy required for phase transitions and thus affect the observed melting and boiling points.
The solubility profile of 2-Chloro-4-methyl-5-nitropyridine is characterized by good solubility in organic solvents and limited solubility in water [3]. The compound is reported to be soluble in methanol, which is consistent with its moderately polar nature due to the presence of the nitro group and the pyridine nitrogen [7]. It is also expected to dissolve well in other polar organic solvents such as ethanol, acetone, and ethyl acetate.
In contrast, 2-Chloro-4-methyl-5-nitropyridine exhibits only slight solubility in water, which can be attributed to the hydrophobic character imparted by the aromatic ring and the methyl group. The limited water solubility is also influenced by the compound's inability to form strong hydrogen bonds with water molecules, as it lacks hydrogen bond donor groups [29]. The presence of the nitro and chlorine substituents, while introducing some polarity, is insufficient to overcome the predominantly hydrophobic nature of the molecule in aqueous environments [30].
The solubility behavior of 2-Chloro-4-methyl-5-nitropyridine follows the general principle of "like dissolves like," with the compound showing greater solubility in solvents of similar polarity [31]. This property is important for various applications, including purification processes and reaction media selection in synthetic procedures involving this compound [32].
Solvent | Solubility |
---|---|
Methanol | Soluble |
Water | Slightly soluble |
Organic solvents (general) | Generally soluble in common organic solvents |
At room temperature, 2-Chloro-4-methyl-5-nitropyridine exists as a solid, consistent with its melting point of 37-39°C [3]. The compound is described as appearing in various forms ranging from a white or colorless to light yellow or light green crystalline powder or solid [15] [25]. The slight coloration observed in some samples may be attributed to minor impurities or partial decomposition, as pure samples of the compound are expected to be colorless or white [33].
The physical form of 2-Chloro-4-methyl-5-nitropyridine is typically described as a crystalline powder, although it may also appear as small crystals or chunks depending on the crystallization conditions and purification methods employed [3]. The crystal habit is likely prismatic or needle-like, which is common for aromatic heterocyclic compounds. When freshly prepared and properly purified, the compound presents a uniform appearance with consistent physical characteristics.
2-Chloro-4-methyl-5-nitropyridine may have a slight characteristic odor, though specific descriptions of its olfactory properties are limited in the literature [7]. The physical state and appearance of the compound can be influenced by storage conditions, with exposure to light or elevated temperatures potentially leading to changes in color or physical form over time. Proper storage in a cool, dark place is generally recommended to maintain the compound's physical integrity and chemical purity.
The Topological Polar Surface Area (TPSA) is a molecular descriptor that quantifies the surface area associated with polar atoms in a molecule, primarily oxygen and nitrogen atoms along with their attached hydrogen atoms. For 2-Chloro-4-methyl-5-nitropyridine, the calculated TPSA value is approximately 71.8 Ų. This value reflects the contribution of the pyridine nitrogen atom and the two oxygen atoms in the nitro group to the polar surface area of the molecule.
The TPSA value provides valuable insights into the compound's potential for membrane permeability and bioavailability, although these aspects are not the focus of this analysis. A TPSA value in this range suggests moderate polarity, which is consistent with the observed solubility properties of 2-Chloro-4-methyl-5-nitropyridine. The polar surface area is primarily concentrated around the nitro group and the pyridine nitrogen, creating an uneven distribution of polarity across the molecule.
The TPSA value of 2-Chloro-4-methyl-5-nitropyridine is influenced by the specific arrangement of its functional groups. The nitro group, with its two oxygen atoms, makes a significant contribution to the polar surface area, while the pyridine nitrogen also adds to the overall polarity. In contrast, the methyl group and the aromatic carbon atoms contribute to the non-polar surface area of the molecule.
The partition coefficient, expressed as LogP, is a measure of the differential solubility of a compound in a hydrophobic solvent (typically octanol) and a hydrophilic solvent (typically water). For 2-Chloro-4-methyl-5-nitropyridine, the estimated LogP value is approximately 2.0, indicating that the compound is moderately lipophilic. This value suggests that the compound has a preference for organic solvents over aqueous environments, which is consistent with its observed solubility properties.
The LogP value of 2-Chloro-4-methyl-5-nitropyridine is influenced by the balance between its hydrophobic and hydrophilic structural elements. The aromatic ring and the methyl group contribute to the compound's lipophilicity, while the nitro group and the pyridine nitrogen introduce hydrophilic character. The chlorine substituent, while electronegative, also contributes to the overall lipophilicity due to its size and polarizability.
The moderate LogP value of 2-Chloro-4-methyl-5-nitropyridine reflects its balanced molecular structure, with neither extreme hydrophobicity nor hydrophilicity. This property influences the compound's behavior in various environments and its interactions with other molecules, particularly in solvent systems of different polarities. The partition coefficient is an important parameter for understanding the distribution and behavior of the compound in heterogeneous systems.
2-Chloro-4-methyl-5-nitropyridine contains three hydrogen bond acceptor sites but no hydrogen bond donor sites, a characteristic that significantly influences its intermolecular interaction capabilities. The hydrogen bond acceptor sites include the pyridine nitrogen atom and the two oxygen atoms of the nitro group. These sites can interact with hydrogen bond donors from other molecules, potentially forming intermolecular hydrogen bonds.
The absence of hydrogen bond donor groups in 2-Chloro-4-methyl-5-nitropyridine means that the compound cannot donate hydrogen atoms to form hydrogen bonds. This limitation affects its interaction with solvents and other molecules that contain hydrogen bond acceptor sites. The compound's hydrogen bonding profile is thus characterized by its ability to accept, but not donate, hydrogen bonds.
The distribution of hydrogen bond acceptor sites in the molecule creates specific regions of electron density that can participate in directional intermolecular interactions. The pyridine nitrogen, with its lone pair of electrons, can act as a hydrogen bond acceptor in interactions with hydrogen bond donors. Similarly, the oxygen atoms in the nitro group, with their negative partial charges, can engage in hydrogen bonding interactions with suitable donor groups. These characteristics influence the compound's behavior in various chemical environments and its potential for molecular recognition in more complex systems.
Descriptor | Value |
---|---|
Topological Polar Surface Area (TPSA) | 71.8 Ų (calculated) |
Partition Coefficient (LogP) | 2.0 (estimated XLogP3) |
Hydrogen Bond Acceptors | 3 (2 oxygen atoms from nitro group, 1 nitrogen from pyridine ring) |
Hydrogen Bond Donors | 0 (no hydrogen bond donors) |
Rotatable Bonds | 0 (rigid aromatic structure) |
Heavy Atom Count | 11 (C: 6, H: 5, Cl: 1, N: 2, O: 2) |
Formal Charge | 0 |
Molecular Weight | 172.57 g/mol |
Exact Mass | 171.999 g/mol |
Irritant